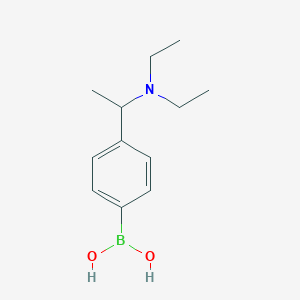

(4-(1-(Diethylamino)ethyl)phenyl)boronic acid

Description

(4-(1-(Diethylamino)ethyl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a diethylaminoethyl group

Properties

IUPAC Name |

[4-[1-(diethylamino)ethyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20BNO2/c1-4-14(5-2)10(3)11-6-8-12(9-7-11)13(15)16/h6-10,15-16H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLQFWDOKGQUZKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(C)N(CC)CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1-(Diethylamino)ethyl)phenyl)boronic acid typically involves the reaction of a suitable aryl halide with a boron-containing reagent under specific conditions. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium acetate, in an organic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques can further enhance the efficiency of industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

(4-(1-(Diethylamino)ethyl)phenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Substitution: The diethylaminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium acetate, bis(pinacolato)diboron, potassium carbonate, dimethylformamide, elevated temperatures.

Oxidation: Hydrogen peroxide or other oxidizing agents.

Substitution: Nucleophiles such as alkyl halides or amines.

Major Products

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenols.

Substitution: Substituted amines or other derivatives.

Scientific Research Applications

Organic Synthesis

Boronic acids are widely used in organic synthesis due to their ability to form reversible covalent bonds with diols. They serve as key intermediates in the Suzuki-Miyaura cross-coupling reaction, which is essential for constructing complex organic molecules.

Key Applications:

- Suzuki Coupling Reactions: (4-(1-(Diethylamino)ethyl)phenyl)boronic acid can be utilized to couple with various aryl halides, facilitating the formation of biaryl compounds that are crucial in pharmaceuticals and agrochemicals.

- Reversible Binding: The compound exhibits selective binding with diols, enabling its use as a sensor for carbohydrates and other biomolecules .

Medicinal Chemistry

The medicinal applications of boronic acids have expanded significantly, particularly in the development of anticancer agents and drug delivery systems.

Case Studies:

- Anticancer Activity: Research indicates that boronic acid derivatives can inhibit proteasomes, leading to apoptosis in cancer cells. For instance, bortezomib, a boronic acid-based drug, is effective against multiple myeloma .

- Drug Delivery Systems: Boronic acids have been integrated into polymeric nanoparticles designed for glucose-sensitive drug delivery. These systems can release therapeutic agents in response to glucose levels, offering potential treatments for diabetes .

Chemical Biology

In chemical biology, boronic acids are leveraged for their ability to form stable complexes with biomolecules.

Applications:

- Bioconjugation: The ability of this compound to selectively bind to diols allows it to be used in bioconjugation processes for labeling proteins and studying cellular interactions .

- Sensors: The compound is used in the development of sensors that detect specific biomolecules through changes in fluorescence or other measurable signals .

Material Science

Boronic acids have found applications in material science, particularly in creating stimuli-responsive materials.

Innovative Uses:

- Hydrogels: Boronic acid-based hydrogels can respond to environmental stimuli such as pH and temperature. These materials can be engineered to release drugs at specific rates depending on external conditions .

- Self-Healing Materials: Recent advancements have shown that boronic acid derivatives can be incorporated into self-healing polymers, enhancing their durability and functionality .

Data Tables

Mechanism of Action

The mechanism of action of (4-(1-(Diethylamino)ethyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.

Reductive Elimination: The palladium catalyst facilitates the formation of the new carbon-carbon bond and is regenerated for further catalytic cycles.

Comparison with Similar Compounds

Similar Compounds

- Phenylboronic acid

- 4-Ethylphenylboronic acid

- 4-(Diphenylamino)phenylboronic acid

Uniqueness

(4-(1-(Diethylamino)ethyl)phenyl)boronic acid is unique due to the presence of the diethylaminoethyl group, which can impart different electronic and steric properties compared to other boronic acids. This can influence its reactivity and selectivity in various chemical reactions, making it a valuable compound for specific synthetic applications.

Biological Activity

(4-(1-(Diethylamino)ethyl)phenyl)boronic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C13H19BNO2

- Molecular Weight : 233.11 g/mol

- CAS Number : 1704069-17-9

The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it a useful scaffold in drug design and development.

Anticancer Properties

Research has indicated that boronic acids, including this compound, exhibit anticancer activity through various mechanisms:

- Inhibition of Proteasome Activity : Boronic acids can inhibit the proteasome, leading to the accumulation of pro-apoptotic factors and subsequent cancer cell death. A study demonstrated that derivatives of phenylboronic acids exhibited significant cytotoxicity against multiple cancer cell lines, including breast and prostate cancer cells .

- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in the G2/M phase, which is critical for preventing cancer cell proliferation. This was evidenced by flow cytometry analyses in treated cell lines .

Antibacterial Activity

This compound also shows promise as an antibacterial agent:

- Mechanism of Action : The compound's antibacterial properties are attributed to its ability to disrupt bacterial cell wall synthesis and function. In vitro studies have shown effectiveness against various strains of bacteria, including resistant strains .

- Case Study : A recent study highlighted its application in treating diabetic wounds, where it was combined with quercetin to enhance antibacterial and wound-healing properties. The study reported a significant reduction in bacterial load and improved healing outcomes in diabetic rat models .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : It acts as an inhibitor for certain enzymes involved in cancer progression and bacterial metabolism.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to apoptosis.

- Interaction with Cellular Pathways : It modulates various signaling pathways associated with cell survival and death.

Summary of Key Studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.